(3,4-Dichlorophenyl)(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCRDAUMVZZCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488202 | |
| Record name | (3,4-Dichlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62247-03-4 | |
| Record name | (3,4-Dichlorophenyl)-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62247-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation represents a classical approach for synthesizing aryl ketones. While electron-withdrawing substituents on aromatic rings typically hinder electrophilic substitution, modified conditions using Lewis acid catalysts have been explored for halogenated substrates. For (3,4-dichlorophenyl)(pyridin-3-yl)methanone, this method involves reacting pyridine-3-carbonyl chloride with 1,2-dichlorobenzene in the presence of aluminum chloride (AlCl₃) as a catalyst.
Key steps include:
- Activation of acyl chloride : Pyridine-3-carbonyl chloride is generated via treatment of pyridine-3-carboxylic acid with thionyl chloride (SOCl₂).
- Electrophilic substitution : The acyl chloride reacts with 1,2-dichlorobenzene under anhydrous conditions in dichloromethane at 0–5°C, followed by gradual warming to room temperature.
Challenges :
- Low regioselectivity due to competing acylation at other positions of the dichlorophenyl ring.
- Deactivation of AlCl₃ by pyridine’s basic nitrogen, necessitating stoichiometric excess (2.5 equiv.).
Nucleophilic Acyl Substitution via Phenacyl Bromides
Phenacyl bromide intermediates offer a versatile route to aryl ketones. In this approach, 3,4-dichlorophenyl phenacyl bromide is reacted with pyridin-3-ylamine under basic conditions. The reaction proceeds via nucleophilic displacement of bromide by the amine, followed by oxidation to the ketone.
Optimized Protocol :
- Step 1 : Synthesis of 3,4-dichlorophenyl phenacyl bromide by bromination of 3′,4′-dichloroacetophenone using HBr/H₂O₂ in acetic acid.
- Step 2 : Condensation with pyridin-3-ylamine in dimethylformamide (DMF) at 80°C for 6 hours, yielding an intermediate imine.
- Step 3 : Oxidation using iodine (1.6 equiv.) in dimethyl sulfoxide (DMSO) at 110°C to afford the target ketone in 68–72% yield.
Advantages :
Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions provide precision in constructing carbon-carbon bonds. For this compound, Suzuki-Miyaura coupling between 3,4-dichlorophenylboronic acid and pyridine-3-carbonyl chloride has been investigated.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/water (3:1) |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Yield | 58% |
Limitations :
Darzens Condensation Route
Adapting methodologies from quinoline-based epoxy ketone synthesis, the Darzens condensation between 3,4-dichlorobenzaldehyde and pyridine-3-acetonitrile offers an alternative pathway.
Mechanistic Insights :
- Base-mediated deprotonation : Potassium tert-butoxide (t-BuOK) abstracts the α-hydrogen from pyridine-3-acetonitrile.
- Nucleophilic attack : The resulting carbanion attacks the aldehyde carbonyl, forming an oxirane intermediate.
- Rearrangement : Acidic workup (HCl/EtOH) induces epoxide ring opening and ketonization to yield the final product.
Typical Yield : 64–67% after column chromatography (petroleum ether/ethyl acetate 4:1).
One-Pot Oxidative Coupling
A streamlined one-pot method employs iodine-mediated coupling of 3,4-dichloroacetophenone and pyridin-3-ylmethanamine. This approach, adapted from imidazo[1,5-a]pyridine syntheses, proceeds via:
- Condensation : Formation of a Schiff base between the ketone and amine.
- Oxidative cyclization : Iodine (1.6 equiv.) in DMSO at 110°C facilitates dehydrogenation and C–N bond formation.
- Hydrolysis : Mild acidic conditions (10% HCl) cleave the intermediate to release the free ketone.
Key Data :
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics Across Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Friedel-Crafts | 45–50 | 88 | Moderate | High |
| Phenacyl Bromide | 68–72 | 95 | High | Medium |
| Suzuki Coupling | 58 | 92 | Low | Very High |
| Darzens Condensation | 64–67 | 90 | Moderate | Medium |
| One-Pot Oxidative | 70–74 | 95 | High | Low |
Critical Observations :
- The one-pot oxidative method offers the best balance of yield, purity, and cost-efficiency.
- Transition metal-catalyzed routes suffer from catalyst expenses and sensitivity to reaction conditions.
Characterization and Analytical Data
Spectroscopic Profiles :
- IR (KBr) : Strong carbonyl stretch at 1,680–1,690 cm⁻¹.
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR : Carbonyl carbon at δ 192.4 ppm; pyridinyl C-3 at δ 150.2 ppm.
Crystallographic Data :
- Single-crystal X-ray diffraction confirms a dihedral angle of 48.7° between the pyridine and dichlorophenyl rings, minimizing steric strain.
Challenges and Optimization Strategies
Common Issues :
- Low solubility : The compound precipitates prematurely in polar solvents. Remedy: Use DMF/THF mixtures during crystallization.
- Byproduct formation : Over-oxidation in iodine-mediated routes. Mitigation: Strict temperature control (110 ± 2°C).
Process Intensification :
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemical Research Applications
Synthesis Intermediate
- The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with unique properties.
Reactivity and Mechanisms
- (3,4-Dichlorophenyl)(pyridin-3-yl)methanone can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are essential for creating derivatives that may exhibit enhanced biological activities or different physical properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion to carboxylic acids or ketones | KMnO4, CrO3 |
| Reduction | Formation of alcohols or amines | LiAlH4, NaBH4 |
| Substitution | Nucleophilic attack at chlorinated positions | Amines, thiols under basic conditions |
Biological Research Applications
Antimicrobial Properties
- Studies indicate that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell functions.
Anticancer Potential
- The compound has been investigated for its anticancer properties. Research suggests that it may inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells .
Medical Applications
Therapeutic Agent Exploration
- Ongoing research aims to explore the potential of this compound as a therapeutic agent for diseases such as cancer and bacterial infections. Its unique structure allows it to interact with specific molecular targets, potentially leading to new treatment options .
Industrial Applications
Material Development
- In the industrial sector, this compound is utilized in the development of new materials with specific properties. This includes applications in polymers and coatings where enhanced durability or specific chemical reactivity is required.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the effectiveness of this compound in inhibiting CDK activity in vitro. The results showed a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
(3,4-Dichlorophenyl)(trimethylgermyl)methanone (3ae)
- Structure : Replaces the pyridin-3-yl group with a trimethylgermyl (Ge(CH₃)₃) moiety.
- Synthesis : Synthesized via Friedel-Crafts acylation, yielding 78% as a brown oil .
- Applications: Used in organometallic catalysis and materials science due to germanium’s unique reactivity .
(4-Chlorophenyl)(3,4-dichlorophenyl)methanone (33h)
- Structure : Substitutes the pyridin-3-yl group with a 4-chlorophenyl ring.
- Synthesis : Oxidized from the corresponding alcohol using PCC, yielding 68% as a crystalline solid .
- NMR Data : 1H NMR (CDCl₃) shows aromatic multiplet signals at δ 7.93–7.19 ppm, indicating deshielding due to electron-withdrawing chlorine substituents .
- Comparison : The absence of a nitrogen heterocycle reduces polarity, likely decreasing solubility in aqueous systems compared to the pyridine-containing analogue .
Heterocyclic Derivatives with Enhanced Bioactivity
C1N31: Triazole Piperazine Derivative
- Structure : Incorporates a triazole-piperazine group and a benzo[d][1,3]dioxole moiety.
- Synthesis : Synthesized via click chemistry (72% yield) and purified by flash chromatography .
- Bioactivity : Demonstrated improved metabolic stability as a SARS-CoV-2 Mpro inhibitor, attributed to the triazole group’s resistance to oxidative degradation .
- Melting Point : 90–91°C, suggesting higher crystallinity than the parent compound .
(3,4-Dichlorophenyl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
Substituent Effects on Physicochemical Properties
(3,4-Dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
- Structure : Contains methoxy and methyl groups on the second aryl ring.
- Regulatory Data: Classified under GHS Rev.
- Solubility : Methoxy groups likely increase lipophilicity, enhancing blood-brain barrier penetration .
(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
Pharmacologically Active Derivatives
Cendifensine
- Structure : Features a pyrrolidine ring attached to the dichlorophenyl group.
- Bioactivity: Acts as a monoamine reuptake inhibitor, highlighting the role of nitrogen-containing heterocycles in CNS drug design .
- Molecular Formula: C₁₄H₁₇Cl₂NO, with a propyl side chain enhancing lipophilicity .
Biological Activity
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through a nucleophilic acyl substitution reaction involving 3,4-dichlorobenzoyl chloride and pyridine. The reaction typically occurs under basic conditions, using triethylamine as a solvent and base. This method allows for the efficient formation of the desired product with high purity, which is crucial for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes or receptors, leading to alterations in their activity. This interaction may result in several biological effects, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Effects : Preliminary studies indicate that it may inhibit tumor growth by blocking angiogenesis and affecting cell proliferation pathways .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. Results indicated a potent inhibitory effect with an IC50 value of 2.03 μM, suggesting its potential as a selective agent against this pathogen without significant activity against non-tuberculous mycobacteria .
- Anticancer Research : In vitro assays demonstrated that compounds similar to this compound effectively inhibited angiogenesis in chorioallantoic membrane assays at levels comparable to established anticancer agents. This finding highlights its potential role in cancer therapy .
- Enzyme Targeting : Research on cyclin-dependent kinases (CDKs) revealed that derivatives of this compound could inhibit CDK4 and CDK6 with low nanomolar IC50 values, indicating their promise as therapeutic agents in cancer treatment .
Q & A
Q. What are the established protocols for synthesizing (3,4-Dichlorophenyl)(pyridin-3-yl)methanone with high purity?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where pyridin-3-yl chloride reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Reaction Conditions: Anhydrous dichloromethane, 0–5°C, 12–24 hours under nitrogen.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity.
| Method | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 78% | >95% |
| Microwave-assisted | FeCl₃ | Toluene | 85% | >98% |
Optimize microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm aromatic proton environments and carbonyl connectivity.
- IR Spectroscopy: Detect the C=O stretch (~1680 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 266.0 (calculated: 266.01).
Reference NIST Chemistry WebBook for validated spectral data .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant ).
- Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
Methodological Answer: Contradictions often arise from variability in:
- Purity: Validate compound purity via HPLC (>98%) and quantify impurities (e.g., residual solvents).
- Assay Conditions: Standardize cell lines, incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Data Normalization: Use internal controls (e.g., β-actin in Western blotting) and replicate experiments (n ≥ 3).
Address limitations in experimental design by expanding sample diversity and stabilizing organic matrices during long-term studies .
Q. What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to cytochrome P450 enzymes (PDB: 1TQN). Key interactions include π-π stacking with pyridine and halogen bonds with dichlorophenyl groups.
- QSAR Modeling: Corporate Hammett constants (σ = 0.23 for 3,4-Cl₂ substitution) to predict logP (calculated: 3.2) and solubility (0.12 mg/mL in water).
Validate predictions with in vitro enzyme inhibition assays .
Q. How does substitution on the phenyl ring affect physicochemical properties?
Methodological Answer: Compare analogs from PubChem (e.g., 3,4,5-trifluoro and 3-methoxy derivatives ):
| Substituent | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 3,4-Cl₂ | 3.2 | 0.12 | 112–114 |
| 3,4,5-F₃ | 2.8 | 0.25 | 98–100 |
| 3-OCH₃ | 2.1 | 0.45 | 85–87 |
Electron-withdrawing groups (Cl, F) increase logP and reduce solubility, while electron-donating groups (OCH₃) enhance aqueous solubility.
Q. What strategies stabilize this compound in aqueous solutions for in vivo studies?
Methodological Answer:
- Formulation: Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to improve solubility and stability.
- pH Adjustment: Maintain pH 6.5–7.4 (phosphate buffer) to prevent hydrolysis of the ketone group.
- Light Protection: Store solutions in amber vials to avoid photodegradation.
| Condition | Degradation (%) | Time (hr) |
|---|---|---|
| pH 7.4, 25°C | <5 | 24 |
| pH 5.0, 37°C | 22 | 24 |
| UV light exposure | 35 | 6 |
Q. How can researchers optimize reaction scalability while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Test Fe(OTf)₃ or Bi(OTf)₃ for greener catalysis (reduced AlCl₃ waste).
- Flow Chemistry: Implement continuous-flow reactors to enhance heat transfer and reduce side reactions (e.g., diacylation).
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at ~90% conversion.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
